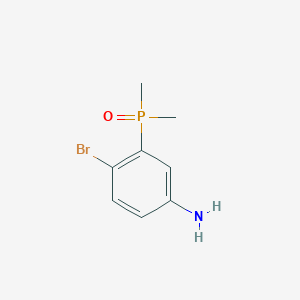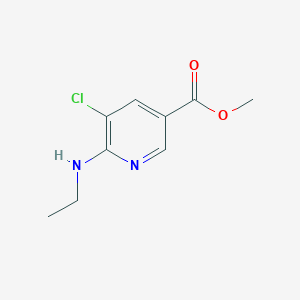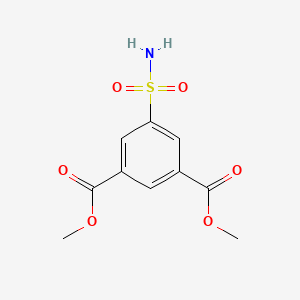
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO6S It is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with two ester groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfamoyl group.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with biological molecules through its sulfamoyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The ester groups can also participate in hydrolysis reactions, releasing methanol and the corresponding acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate: Similar in having ester groups attached to an aromatic ring.
Benzene-1,3,5-tricarboxamides: Similar in having multiple functional groups attached to a benzene ring.
Uniqueness
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
99791-31-8 |
|---|---|
Formule moléculaire |
C10H11NO6S |
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H11NO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |
Clé InChI |
PSMJJKZEPWXRHW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


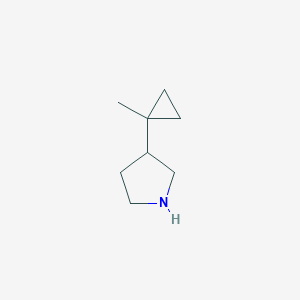
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
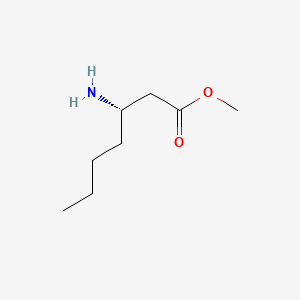

![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

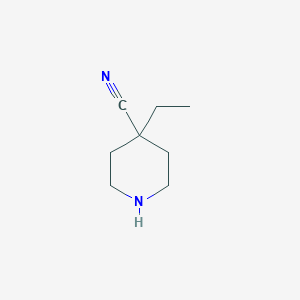
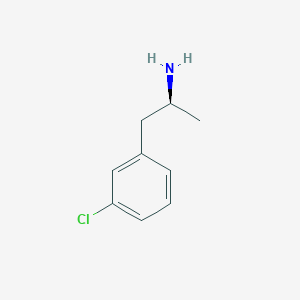
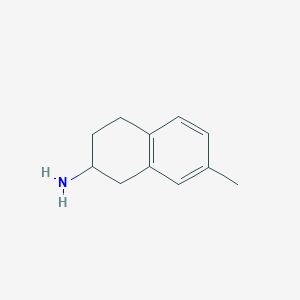
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
